molecular formula C21H25NO5 B1233982 7-O-Acetylsalutaridinol

7-O-Acetylsalutaridinol

Cat. No. B1233982
M. Wt: 371.4 g/mol
InChI Key: DNOMLUPMYHAJIY-KUDFPVQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-acetylsalutaridinol is a morphinane alkaloid. It derives from a (7S)-salutaridinol. It is a conjugate base of a this compound(1+).

Scientific Research Applications

Molecular Characterization in Morphine Biosynthesis

7-O-Acetylsalutaridinol plays a crucial role in the biosynthesis of morphine. A study by Grothe, Lenz, and Kutchan (2001) reveals that the salutaridinol 7-O-acetyltransferase enzyme catalyzes the conversion of salutaridinol to salutaridinol-7-O-acetate, a precursor to thebaine in the morphine biosynthetic pathway. This discovery is significant for understanding morphine biosynthesis in the opium poppy Papaver somniferum and advancing biotechnological production of morphinan alkaloids (Grothe, Lenz, & Kutchan, 2001).

Synthesis in Recombinant Yeast

Fossati et al. (2015) explored the feasibility of synthesizing morphinan alkaloids in recombinant Saccharomyces cerevisiae. Their work demonstrated the potential for producing these compounds in yeast, including the pivotal role of enzymes like salutaridine synthase, reductase, and salutaridinol acetyltransferase in the process. This innovation offers a significant step towards the biotechnological synthesis of these compounds (Fossati et al., 2015).

Thebaine Biosynthesis

Chen et al. (2018) identified a key enzyme in thebaine biosynthesis, thebaine synthase, which efficiently forms thebaine from (7S)-salutaridinol 7-O-acetate. This finding has implications for opiate production, improving thebaine yield in engineered yeast and understanding the avoidance of labile hydroxylated byproducts in nature (Chen et al., 2018).

Potential Anti-Cancer Properties

Tsai et al. (2018) investigated a related compound, 7-Acetylsinumaximol B, and its anti-proliferative effects on human gastric cancer cells. Their findings suggested potential development of this compound as an anti-cancer or adjuvant agent (Tsai et al., 2018).

Metabolic Engineering in Opium Poppy

Allen et al. (2007) demonstrated that manipulating the gene encoding salutaridinol 7-O-acetyltransferase in opium poppy affects alkaloid products, influencing the synthesis of morphine, codeine, and thebaine. This research provides insights into how genetic modifications can alter alkaloid content in medicinal plants (Allen et al., 2007).

properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

[(1S,9R,12S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-yl] acetate

InChI

InChI=1S/C21H25NO5/c1-12(23)27-17-10-14-15-9-13-5-6-16(25-3)20(24)19(13)21(14,7-8-22(15)2)11-18(17)26-4/h5-6,10-11,15,17,24H,7-9H2,1-4H3/t15-,17+,21+/m1/s1

InChI Key

DNOMLUPMYHAJIY-KUDFPVQQSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=C2[C@H]3CC4=C([C@@]2(CCN3C)C=C1OC)C(=C(C=C4)OC)O

Canonical SMILES

CC(=O)OC1C=C2C3CC4=C(C2(CCN3C)C=C1OC)C(=C(C=C4)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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